molecular formula C16H14N2 B2695963 5-Biphenyl-4-yl-3-methyl-1H-pyrazole CAS No. 478541-27-4

5-Biphenyl-4-yl-3-methyl-1H-pyrazole

Cat. No.: B2695963
CAS No.: 478541-27-4
M. Wt: 234.302
InChI Key: QRGMAWITANWBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole (B372694) Scaffolds in Organic Chemistry and Related Disciplines

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a fundamental scaffold in organic chemistry. mdpi.comresearchgate.net Its structure is characterized by a planar ring with six delocalized π-electrons, conferring aromatic stability. globalresearchonline.net The pyrazole nucleus contains both a weakly acidic pyrrole-like nitrogen and a weakly basic pyridine-like nitrogen, allowing it to act as both a hydrogen bond donor and acceptor. globalresearchonline.netmdpi.com This dual nature, along with the potential for substitution at various ring positions, makes pyrazoles exceptionally versatile building blocks in synthesis. globalresearchonline.net

The significance of the pyrazole scaffold is most evident in its prevalence in pharmacologically active compounds. ias.ac.in The pyrazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide array of therapeutic applications. tandfonline.compjoes.com These include anti-inflammatory drugs like celecoxib, anticancer agents, and treatments for erectile dysfunction such as sildenafil. tandfonline.com The broad spectrum of biological activities associated with pyrazole derivatives includes anti-inflammatory, antimicrobial, anticancer, analgesic, anticonvulsant, and antioxidant effects. globalresearchonline.netnih.govacademicstrive.comnih.gov This wide-ranging bioactivity has made the pyrazole nucleus a primary target for the development of novel therapeutic agents. nih.govresearchgate.net

Table 1: Prominent Biological Activities of Pyrazole Derivatives

Biological Activity Description Example Drug/Compound Class
Anti-inflammatory Inhibition of inflammatory pathways, often through COX-2 enzyme inhibition. mdpi.com Celecoxib, Lonazolac globalresearchonline.net
Anticancer Inhibition of cancer cell proliferation through various mechanisms, such as kinase inhibition. tandfonline.com Crizotinib, Ruxolitinib globalresearchonline.net
Antimicrobial Activity against bacterial and fungal pathogens. globalresearchonline.net Sulfaphenazole globalresearchonline.net
Antiviral Inhibition of viral replication. nih.gov Compounds active against various viruses.
Analgesic Pain relief properties. globalresearchonline.net Difenamizole nih.gov

| Antidepressant | Activity related to the central nervous system. nih.gov | Fezolamide nih.gov |

Overview of the Biphenyl (B1667301) Moiety in Advanced Chemical Architectures

The biphenyl moiety, consisting of two phenyl rings connected by a single carbon-carbon bond, is another crucial structural unit in modern chemistry. arabjchem.org It serves as a foundational component in liquid crystals, agrochemicals, and pharmaceuticals. researchgate.net The connection between the two rings allows for rotation, but this rotation is often hindered by substituents, leading to a defined three-dimensional structure. This conformational behavior influences the molecule's electronic properties, reactivity, and interactions with biological targets. researchgate.net

In medicinal chemistry, the biphenyl scaffold is considered a privileged structure for its ability to engage in hydrophobic interactions and π-π stacking with amino acid residues in protein binding pockets. ktu.edu This makes it a key component in the design of ligands for various receptors and enzymes. biosynce.com Many drugs incorporate the biphenyl unit to enhance their biological activity, solubility, and metabolic stability. biosynce.com Its relative stability and capacity to be functionalized on either ring make it a versatile precursor for synthesizing complex organic molecules. arabjchem.orgresearchgate.net

Historical Context and Evolution of Research on Pyrazole-Biphenyl Hybrid Systems

The field of pyrazole-biphenyl hybrid systems has evolved from the independent, yet parallel, advancements in the chemistry of each constituent scaffold. Pyrazole chemistry dates back to its first synthesis by Ludwig Knorr in 1883. wikipedia.org Biphenyls gained early prominence as intermediates in the synthesis of dyes and pesticides, particularly in the form of polychlorinated biphenyls (PCBs). arabjchem.orgresearchgate.net

The deliberate combination of these two moieties is a more recent development, driven by the principles of molecular hybridization in drug design. acs.org This strategy involves linking two or more bioactive structural motifs to create a new single entity with potentially improved affinity, efficacy, or a modified biological activity profile. acs.org Researchers began exploring pyrazole-biphenyl hybrids to harness the diverse pharmacological properties of the pyrazole ring and the favorable physicochemical and binding properties of the biphenyl group. researchgate.netnih.gov

Early work often involved incorporating a biphenyl substituent onto a pyrazole core to probe structure-activity relationships (SAR). For instance, studies have shown that pyrazole-biphenyl derivatives can act as potent inhibitors of enzymes like histone deacetylases, demonstrating in vitro anticancer activity. ktu.edu The synthesis of such hybrids has been advanced by the development of powerful cross-coupling reactions, which facilitate the connection of the aryl groups. researchgate.net The ongoing research into these hybrid systems focuses on designing molecules for specific biological targets, including anti-inflammatory and anticancer applications, by modifying the substitution patterns on both the pyrazole and biphenyl components. nih.govnih.gov

Defining the Research Scope for 5-Biphenyl-4-yl-3-methyl-1H-pyrazole

This article focuses specifically on the chemical compound This compound . This molecule represents a precise arrangement of the biphenyl and pyrazole scaffolds, featuring a biphenyl group at the 5-position and a methyl group at the 3-position of the 1H-pyrazole ring. The placement of these substituents is expected to define its unique chemical, physical, and biological properties.

The subsequent sections of this article will be dedicated to a detailed examination of this compound. The discussion will be structured around its synthesis, structural characterization, and a review of its potential applications as suggested by research on closely related analogues. By dissecting the literature and established chemical principles, this article aims to provide a comprehensive and scientifically grounded overview of this compound within the broader context of contemporary chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-(4-phenylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-12-11-16(18-17-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGMAWITANWBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Biphenyl 4 Yl 3 Methyl 1h Pyrazole and Its Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-Biphenyl-4-yl-3-methyl-1H-pyrazole outlines two primary pathways for its synthesis. The first and most traditional approach involves the construction of the pyrazole (B372694) ring as the key step. This disconnection leads back to a 1,3-dicarbonyl precursor, specifically 1-(biphenyl-4-yl)butane-1,3-dione, and hydrazine (B178648). This strategy focuses on forming the heterocycle from acyclic precursors.

A second, more contemporary, approach involves forming the biphenyl (B1667301) moiety via a transition metal-catalyzed cross-coupling reaction. In this scenario, the pyrazole ring is pre-formed. The disconnection occurs at the C-C bond between the two phenyl rings of the biphenyl group. This leads to precursors such as 5-(4-bromophenyl)-3-methyl-1H-pyrazole and phenylboronic acid (for a Suzuki-Miyaura coupling) or a similar pairing suitable for other cross-coupling reactions. This modular approach allows for the late-stage introduction of diversity into the biphenyl portion of the molecule.

Classical Cyclocondensation Approaches

The most common and classic method for synthesizing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Knorr in 1883. beilstein-journals.orgnih.govnih.gov This [3+2] cyclocondensation reaction is a robust and widely used method for obtaining polysubstituted pyrazoles. beilstein-journals.orgnih.gov

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is arguably the most general and widely utilized method for pyrazole construction. thieme.com The reaction is typically performed in polar protic solvents like ethanol (B145695) or mixtures of water and alcohol, often with refluxing in the presence of an acid catalyst such as mineral acids or acetic acid. thieme.com However, highly activated 1,3-dicarbonyl compounds can react to form pyrazoles in good yields even without a Brønsted acid catalyst. thieme.com For the synthesis of the title compound, 1-(biphenyl-4-yl)butane-1,3-dione would be reacted with hydrazine hydrate (B1144303).

The general reaction is outlined below:

R¹-CO-CH₂-CO-R² + N₂H₄ → 3,5-disubstituted pyrazole + 2H₂O

This method is efficient, with yields often being high, provided that a single major regioisomer is formed. thieme.com

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation

1,3-Dicarbonyl CompoundHydrazine DerivativeConditionsProductYieldReference
1,3-Diketone (general)Hydrazine derivativesAcid medium, N,N-dimethylacetamide, ambient temp.Corresponding pyrazolesGood nih.gov
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineEthanol, ambient temp.Mixture of 1,3- and 1,5-regioisomersEquimolar mixture nih.gov
Ethyl 2,4-dioxo-4-substituted alkanoatesSubstituted hydrazinesNot specifiedMixture of 1,3- and 1,5-regioisomersPoor regioselectivity nih.gov
(E)/(Z)-1,1,1-trichloro-4-alkoxy-4-aryl-but-3-en-2-onesPhenylhydrazine hydrochlorideNot specified1,3-regioisomer37–97% nih.govacs.org
(E)/(Z)-1,1,1-trichloro-4-alkoxy-4-aryl-but-3-en-2-onesFree phenylhydrazineNot specified1,5-regioisomer52–83% nih.govacs.org

A significant challenge in pyrazole synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds, as the reaction can yield two different regioisomers. beilstein-journals.orgthieme.com In the case of 1-(biphenyl-4-yl)butane-1,3-dione and hydrazine, the two possible products are 5-(biphenyl-4-yl)-3-methyl-1H-pyrazole and 3-(biphenyl-4-yl)-5-methyl-1H-pyrazole. The control of regioselectivity is influenced by several factors, including steric interactions, reaction conditions, and the nature of the reactants. thieme.com

Research has shown that the reaction medium and the form of the hydrazine reactant can dictate the isomeric outcome. For instance, the cyclocondensation of aryl hydrazine hydrochloride with 1,3-diketones in aprotic dipolar solvents provides better regioselectivity than reactions in commonly used polar protic solvents like ethanol. nih.gov A regiocontrolled methodology has been developed using trichloromethyl enones as 1,3-dicarbonyl surrogates. It was discovered that using arylhydrazine hydrochlorides leads to the formation of the 1,3-regioisomer, whereas using the corresponding free hydrazine base results exclusively in the 1,5-regioisomer. nih.govacs.org The selectivity is also influenced by the size of substituents on the dicarbonyl precursor; smaller groups can lead to decreased regioselectivity. acs.org

Transition Metal-Catalyzed Cross-Coupling Strategies

Modern synthetic approaches often utilize transition metal-catalyzed reactions to construct complex molecules in a modular fashion. For this compound, these methods are primarily employed to form the biphenyl C-C bond.

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds. gre.ac.ukacs.org This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. gre.ac.uk To synthesize the target compound, this strategy could involve coupling 5-(4-bromophenyl)-3-methyl-1H-pyrazole with phenylboronic acid. Alternatively, 5-bromo-3-methyl-1H-pyrazole could be coupled with 4-biphenylboronic acid.

Pyrazole-containing compounds have been successfully used as ligands to stabilize palladium complexes that serve as pre-catalysts in Suzuki-Miyaura reactions. rsc.orgnih.gov The reaction conditions typically involve a palladium source (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, a base (e.g., K₃PO₄), and a solvent system such as dioxane/water. nih.gov This method is highly versatile, tolerating a wide range of functional groups on both coupling partners. nih.gov

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Aryl HalideBoronic Acid/EsterCatalyst/Pre-catalystConditionsConversion/YieldReference
BromobenzenePhenylboronic acidPhenyl-bearing bis(pyrazolyl)palladium complex (0.33 mol%)140 °C, 4 h98% conversion rsc.orgnih.gov
4-BromotoluenePhenylboronic acidPhenyl-bearing bis(pyrazolyl)palladium complexNot specified100% conversion nih.gov
3-Chloroindazole5-Indole boronic acidPd source (2 mol%), ligand (3 mol%)K₃PO₄, dioxane/H₂O, 100 °C, 15 hHigh yield nih.gov
Unprotected azole halidesAryl/heteroaryl boronic acidsPrecatalysts P1 or P2 (1.0–1.5 mol%)K₃PO₄, dioxane/H₂O, 60 °C, 5–8 hGood to excellent yields nih.gov

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgwikipedia.org While less direct for forming a biphenyl group compared to the Suzuki coupling, the Heck reaction is a valuable tool for linking pyrazole and aryl moieties, often through a vinyl bridge. wikipedia.org

For example, a bromo-biphenyl derivative can be coupled with a vinyl-pyrazole, or a bromo-pyrazole can be coupled with a vinyl-benzene (styrene). A ligandless palladium-catalyzed Heck reaction has been reported for the synthesis of a complex molecule involving a 4-ethenyl-pyrazole and a 2-([1,1′-biphenyl]-4-yl)-5-bromo-indole, demonstrating the reaction's utility in connecting pyrazole and biphenyl-containing fragments. ktu.edumdpi.com The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene insertion and subsequent β-hydride elimination to yield the substituted alkene product. wikipedia.org

Other Palladium-Catalyzed Approaches (e.g., Stille, Negishi, Ullmann)

Beyond the more common Suzuki coupling, other palladium-catalyzed cross-coupling reactions, including the Stille, Negishi, and Ullmann-type couplings, are powerful tools for the synthesis of biphenyl-pyrazoles. These methods offer alternative pathways that can be advantageous depending on substrate availability and functional group tolerance.

Stille Coupling: The Stille reaction creates a carbon-carbon bond by coupling an organotin compound with an organic halide or pseudohalide. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide array of functional groups, and the stability of organostannane reagents to air and moisture. wikipedia.org For the synthesis of a biphenyl-pyrazole, this could involve reacting a stannyl-pyrazole with an aryl halide or, conversely, an aryl-stannane with a halo-pyrazole. The reaction generally proceeds under mild conditions, though a significant drawback is the toxicity of the organotin compounds. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is a versatile method for forming C-C bonds, including sp²-sp² connections required for biphenyl systems. wikipedia.org Recent advancements have led to the development of highly active catalysts that enable the coupling of even less reactive aryl chlorides. organic-chemistry.org The organozinc reagents can often be generated in situ, adding to the reaction's practicality. organic-chemistry.org This approach has been successfully applied to create α-heteroaryl building blocks, demonstrating its utility in complex molecule synthesis. nih.gov

Ullmann Reaction: The classic Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl system and is typically conducted at high temperatures. organic-chemistry.org While not palladium-catalyzed, Ullmann-type reactions, which involve the coupling of an aryl halide with a nucleophile (like an amine or an alcohol), are fundamental in heterocyclic chemistry. acs.orgacs.org Copper-catalyzed N-arylation of pyrazoles with aryl halides is a common strategy to functionalize the pyrazole nitrogen. acs.org These reactions provide a complementary method to palladium-catalyzed routes for constructing complex pyrazole derivatives. researchgate.netresearchgate.net

Table 1: Comparison of Palladium-Catalyzed and Related Coupling Reactions
ReactionOrganometallic ReagentElectrophileTypical CatalystKey AdvantagesKey Disadvantages
StilleOrganostannane (R-SnR'₃)Halide, TriflatePalladium(0)High functional group tolerance; stable reagents. wikipedia.orglibretexts.orgToxicity of tin compounds; difficult purification. wikipedia.org
NegishiOrganozinc (R-ZnX)Halide, TriflatePalladium(0) or NickelHigh reactivity and yields; broad scope. wikipedia.orgorganic-chemistry.orgMoisture-sensitive reagents.
Ullmann (Biaryl)None (Aryl Halide)Aryl HalideCopperUseful for symmetrical biaryls. organic-chemistry.orgHarsh reaction conditions (high temp). organic-chemistry.org

Click Chemistry Approaches for Pyrazole Ring Construction

Click chemistry provides efficient and high-yielding reactions that are simple to perform and generate minimal byproducts. For pyrazole synthesis, the most relevant click reaction is the 1,3-dipolar cycloaddition.

This approach often involves the reaction of an alkyne with a nitrile imine. The nitrile imines are highly reactive intermediates that can be generated in situ from various precursors, such as tetrazoles, through photochemical methods. researchgate.netnih.gov This "photoclick" reaction avoids the need for reagents and generates nitrogen gas as the only byproduct, making it an atom-economical and clean process. researchgate.netresearchgate.net The reaction of a substituted alkyne with a generated nitrile imine allows for the regioselective construction of multi-substituted pyrazoles. 4H-Pyrazoles are also emerging as useful reagents in bioorthogonal click chemistry, participating in Diels-Alder reactions with strained alkynes. nih.govrsc.org

Flow Chemistry and Green Chemistry Applications in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainable and efficient methodologies. Flow chemistry and green chemistry principles are being actively applied to the synthesis of pyrazoles to improve safety, scalability, and environmental impact. mdpi.comnih.gov

Flow Chemistry: Performing reactions in continuous flow reactors offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, time), and improved safety when handling hazardous intermediates. mdpi.comnih.govscilit.com Flow setups have been developed for the synthesis of pyrazoles from intermediates like vinylidene keto esters and hydrazines, achieving good to excellent yields and high regioselectivity. mdpi.com Multistep syntheses, such as the sequential homocoupling of alkynes and subsequent hydroamination to form 3,5-disubstituted pyrazoles, have also been successfully translated to continuous-flow processes. rsc.org

Green Chemistry: Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govbenthamdirect.com For pyrazole synthesis, this includes the use of environmentally benign solvents like water, solvent-free reaction conditions, and the use of recyclable catalysts. nih.govresearchgate.netresearchgate.net Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are a cornerstone of green chemistry due to their high atom economy and operational simplicity. acs.org The synthesis of pyrazoles via MCRs in aqueous media or under solvent-free grinding conditions exemplifies these green approaches. researchgate.netacs.org

Table 2: Green and Flow Chemistry Strategies for Pyrazole Synthesis
StrategyDescriptionAdvantagesExample Application
Flow ChemistryReactions are performed in a continuously flowing stream inside a reactor. mdpi.comImproved safety, scalability, and control over reaction conditions. scilit.comgalchimia.comTwo-stage synthesis of pyrazoles from acetophenones and hydrazine in a continuous setup. galchimia.com
Aqueous SynthesisUsing water as the reaction solvent. researchgate.netEnvironmentally benign, low cost, non-flammable. acs.orgThree-component synthesis of 5-aminopyrazole-4-carbonitriles in aqueous media. mdpi.com
Solvent-Free ReactionsReactions conducted without a solvent, often using grinding or microwave irradiation. researchgate.netReduced waste, lower environmental impact, often faster reaction rates. benthamdirect.comSynthesis of NH-pyrazoles by grinding reactants together. researchgate.net
Multicomponent Reactions (MCRs)Multiple reactants combine in a one-pot reaction to form the product. rsc.orgHigh atom economy, operational simplicity, reduced purification steps. acs.orgOne-pot synthesis of dihydropyrano[2,3-c]pyrazoles from four components. rsc.org

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors that contain the necessary carbon skeleton and functional groups. The most common and direct approach to constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.comnih.gov

For the target molecule, a critical intermediate is 1-(biphenyl-4-yl)butane-1,3-dione . This β-diketone can be synthesized through methods such as the Claisen condensation between 4-acetylbiphenyl (B160227) and an acetate (B1210297) source (e.g., ethyl acetate) in the presence of a strong base. The subsequent reaction of this diketone with hydrazine hydrate directly yields the desired this compound.

Alternative strategies involve building the biphenyl group onto a pre-formed pyrazole ring. In this case, a key precursor would be a halogenated pyrazole, such as 5-(4-bromophenyl)-3-methyl-1H-pyrazole . This intermediate can be synthesized from 4-bromoacetophenone, which is first converted to the corresponding 1-(4-bromophenyl)butane-1,3-dione, followed by cyclization with hydrazine. The resulting bromo-pyrazole can then undergo a Suzuki or other cross-coupling reaction with phenylboronic acid to install the second phenyl ring and form the final product.

Derivatization Strategies for Functionalization of the Pyrazole and Biphenyl Moieties

The derivatization of the this compound scaffold is essential for modulating its physicochemical and biological properties. Both the pyrazole and biphenyl moieties offer sites for further functionalization.

Pyrazole Ring Functionalization:

N-Substitution: The unsubstituted N-H of the pyrazole ring is a key site for derivatization. It can be readily alkylated or arylated under basic conditions. N-arylation can be achieved via Ullmann-type coupling reactions with aryl halides. researchgate.net

C-Substitution: The C4 position of the pyrazole ring is susceptible to electrophilic substitution reactions, such as halogenation or nitration, allowing for the introduction of further functional groups.

Biphenyl Moiety Functionalization: The biphenyl system can undergo electrophilic aromatic substitution reactions. The position of substitution (on either phenyl ring) is directed by the existing substituents. For example, further functionalization of the terminal phenyl ring can be achieved, introducing groups like nitro, halogen, or acyl moieties. These derivatizations can be used to extend the molecular framework, as seen in the Heck reaction of a bromo-biphenyl indole (B1671886) with a vinyl-pyrazole to create a more complex, conjugated system. researchgate.netktu.edu

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms is critical for optimizing synthetic routes and predicting outcomes. For the synthesis of biphenyl-pyrazoles, several key mechanisms are at play.

In palladium-catalyzed cross-coupling reactions (Stille, Negishi), the mechanism generally follows a catalytic cycle involving three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (e.g., bromo-pyrazole) to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organic group from the organometallic reagent (e.g., organostannane or organozinc) is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst. libretexts.org

For the construction of the pyrazole ring via 1,3-dipolar cycloaddition, the mechanism involves the generation of a reactive nitrile imine dipole from a precursor like a tetrazole. This dipole then undergoes a concerted [3+2] cycloaddition with an alkyne dipolarophile to form the five-membered pyrazole ring.

Multicomponent reactions for pyrazole synthesis often proceed through a complex cascade of reactions. For example, a reaction might be initiated by a Knoevenagel condensation, followed by a Michael addition of hydrazine, and finally an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. rsc.org Elucidating these pathways often requires a combination of experimental studies, including the isolation of intermediates and kinetic analysis. mdpi.com

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Advanced ¹H NMR Techniques (e.g., COSY, TOCSY, NOESY)

One-dimensional ¹H NMR provides initial information on the chemical environment of protons. For 5-Biphenyl-4-yl-3-methyl-1H-pyrazole, distinct signals would be expected for the methyl group, the pyrazole (B372694) ring proton, and the protons of the two phenyl rings of the biphenyl (B1667301) moiety.

Advanced two-dimensional NMR techniques are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system, for instance, confirming the connectivity of adjacent protons on the phenyl rings.

TOCSY (Total Correlation Spectroscopy) would extend these correlations to show all protons within a spin system, which is particularly useful for identifying all the protons belonging to each of the phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded. This would be critical in establishing the relative orientation of the biphenyl rings and their position relative to the pyrazole ring.

Carbon-13 NMR Spectroscopy (¹³C NMR)

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The expected chemical shifts would be influenced by the aromaticity of the rings and the electron-donating or -withdrawing nature of the substituents.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on similar structures and require experimental verification.)

Carbon AtomPredicted Chemical Shift (ppm)
Methyl Carbon10-15
Pyrazole C3148-152
Pyrazole C4105-110
Pyrazole C5140-145
Biphenyl C1' (attached to Pyrazole)128-132
Other Aromatic Carbons125-142

Heteronuclear Correlation Spectroscopy (e.g., HSQC, HMBC)

These 2D NMR techniques establish correlations between protons and directly attached carbons or those that are two or three bonds away.

HSQC (Heteronuclear Single Quantum Coherence) would definitively link each proton signal to its directly bonded carbon atom.

Nitrogen-15 NMR (¹⁵N NMR) for Pyrazole Nitrogen Environments

¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide invaluable information about the electronic environment of the nitrogen atoms within the pyrazole ring. The two nitrogen atoms in the pyrazole ring exist in different chemical environments (a "pyrrole-like" and a "pyridine-like" nitrogen), which would result in distinct signals in the ¹⁵N NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. For this compound (C₁₆H₁₄N₂), HRMS would provide an exact mass measurement that matches the calculated theoretical mass with a very high degree of accuracy (typically within a few parts per million). This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) Spectroscopy)

FT-IR spectroscopy probes the vibrational modes of the bonds within a molecule. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, characteristic absorption bands would be expected.

Table 2: Expected FT-IR Absorption Bands for this compound (Note: These are expected ranges and require experimental verification.)

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch (pyrazole)3100-3300 (broad)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch (methyl)2850-2960
C=N Stretch (pyrazole ring)1590-1620
C=C Stretch (aromatic rings)1450-1600
C-H Bending (aromatic)690-900

The combination of these advanced spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation of this compound. While detailed experimental data remains to be published, the application of these methods would provide the necessary evidence to confirm its structure and provide a deeper understanding of its chemical nature.

X-ray Crystallography for Solid-State Molecular Architecture

Studies on various substituted pyrazoles consistently show a planar five-membered pyrazole ring. The substituents on this ring, however, often lie in different planes. For instance, in the structure of 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide, the phenyl ring at C5 and the benzenesulfonamide (B165840) group at N1 are twisted with respect to the central pyrazole ring, exhibiting dihedral angles of 47.0° and 37.6°, respectively. researchgate.net Similarly, for 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the pyrrolyl and phenyl rings form dihedral angles of 58.99° and 34.95° with the pyrazole ring. nih.gov This significant twisting is a common feature in such multi-ring systems, arising from the need to minimize steric hindrance between adjacent aromatic systems.

Intermolecular forces such as hydrogen bonding and π-π stacking interactions are crucial in stabilizing the crystal structures of pyrazole derivatives. In many N-H containing pyrazoles, hydrogen bonds involving the pyrazole nitrogen atoms are a dominant feature, often leading to the formation of dimers or extended chains. researchgate.netnih.govcardiff.ac.uk For example, in the crystal structure of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, strong N—H···N and N—H···O hydrogen bonds create a centrosymmetric tetramer. researchgate.net It is highly probable that this compound would exhibit similar N—H···N hydrogen bonding patterns in its solid state.

The table below summarizes crystallographic data for several related pyrazole compounds, illustrating common structural parameters.

CompoundFormulaCrystal SystemSpace GroupKey Dihedral Angles (°)
4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide researchgate.netC₁₆H₁₅N₃O₂SMonoclinicC2/cPhenyl/Pyrazole: 47.0 Phenylene/Pyrazole: 37.6
3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde nih.govC₁₅H₁₃N₃OMonoclinicP2₁/nPyrrolyl/Pyrazole: 58.99 Phenyl/Pyrazole: 34.95
5-(4-Methoxyphenyl)-4-methyl-1-phenyl-3-p-tolyl-1H-pyrazole (Molecule A) researchgate.netC₂₄H₂₂N₂OOrthorhombicP2₁2₁2₁Phenyl/Pyrazole: 42.5 p-Tolyl/Pyrazole: 17.68 p-Methoxyphenyl/Pyrazole: 52.20
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.comC₁₁H₁₀N₂O₃MonoclinicP2₁/cPhenyl/Pyrazole: 60.83

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule from first principles. DFT methods are frequently used to predict the geometric and electronic properties of pyrazole-containing compounds. nih.govsemanticscholar.org For 5-Biphenyl-4-yl-3-methyl-1H-pyrazole, these calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.

Electronic structure analysis through DFT would determine the optimal three-dimensional arrangement of atoms in this compound, identifying the most stable conformation by minimizing the molecule's energy. This analysis would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, it would allow for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions critical for predicting intermolecular interactions. Although no specific studies exist for the target compound, research on other pyrazole (B372694) derivatives has successfully used DFT to elucidate these structural and electronic features. nih.gov

Molecular Orbital (MO) theory helps in understanding the electronic behavior and reactivity of a molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. For this compound, a DFT calculation would precisely determine the energies and spatial distributions of its HOMO and LUMO, offering predictive insights into its reactivity.

DFT calculations are a reliable method for predicting various spectroscopic properties, which can then be used to validate and interpret experimental data. Theoretical calculations can predict vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. semanticscholar.orgmdpi.com For this compound, time-dependent DFT (TD-DFT) could predict its UV-Vis absorption bands, correlating electronic transitions with specific wavelengths. Similarly, theoretical calculations of vibrational modes and NMR shielding tensors would aid in the precise assignment of peaks in experimentally obtained spectra. Such computational validation is a common practice in the characterization of novel heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotational freedom around the bond connecting the two phenyl rings, MD simulations would be invaluable for exploring its conformational landscape.

By simulating the molecule's behavior in a solvent environment (e.g., water) over a period of nanoseconds, researchers could identify the most stable and frequently occurring conformations, understand the energy barriers between different rotational states (rotamers), and analyze how solvent interactions influence its shape. Such simulations provide a dynamic picture of the molecule's behavior that is not captured by static quantum chemical calculations. Studies on other pyrazole derivatives have utilized MD to confirm the stability of ligand-receptor complexes. nih.gov

Molecular Docking Studies of Compound-Target Interactions (Non-Clinical Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in understanding potential intermolecular interactions at a molecular level.

In a non-clinical context, molecular docking could be used to investigate the binding of this compound to various enzymes or proteins to explore its potential as a chemical probe or inhibitor for research purposes. The simulation would predict the binding affinity (a measure of binding strength) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Numerous studies have successfully employed molecular docking to predict and analyze the binding modes of various pyrazole compounds with different protein targets. researchgate.netsemanticscholar.orgresearchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the mechanism of chemical reactions, providing a deeper understanding of how a molecule is formed. For the synthesis of this compound, reaction pathway modeling could elucidate the step-by-step mechanism, for instance, in a condensation reaction between a hydrazine (B178648) derivative and a diketone.

Using DFT, chemists can calculate the energy profile of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. Transition state analysis is particularly important as it allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This information is critical for understanding reaction kinetics and optimizing synthesis conditions. While general synthetic routes for pyrazoles are well-documented, specific transition state analyses for the synthesis of this compound are not available in the literature. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or properties of chemical compounds based on their molecular structures. For pyrazole derivatives, these models are instrumental in identifying key structural features that influence their therapeutic effects or physical characteristics.

Research on pyrazole derivatives has employed various QSAR methodologies. For instance, 5D-QSAR models have been developed for 1H-pyrazole derivatives to explore their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors, a target in anticancer therapy. nih.gov These models consider not only the 3D structure of the compounds but also different induced-fit models, providing insights into how these molecules bind to their biological targets. nih.gov Such a model for EGFR inhibitors highlighted the importance of hydrogen bond acceptors, hydrophobic fields, and salt bridge interactions for the compound's activity. nih.gov

Similarly, 3D-QSAR CoMSIA (Comparative Molecular Similarity Indices Analysis) models have been successfully applied to other classes of compounds containing biphenyl (B1667301) moieties, such as 5-(biphenyl-2-yl)-1H-tetrazole derivatives, which act as angiotensin II receptor type 1 (AT1) antagonists. nih.gov This type of modeling helps in understanding the pharmacophore elements necessary for biological activity and can guide the design of new, more potent compounds. nih.gov A successful CoMSIA model for these derivatives showed high predictive ability for both the training and external test sets, indicating its robustness. nih.gov

While a specific QSAR model for this compound is not available, the table below illustrates the types of molecular descriptors that would be calculated and used in a hypothetical QSAR study to predict a specific biological activity (e.g., inhibitory concentration - IC50).

Descriptor TypeExample DescriptorPotential Influence on Activity
Electronic Dipole MomentInfluences interactions with polar residues in a binding site.
Steric Molecular VolumeDetermines the fit within a receptor pocket.
Hydrophobic LogPAffects membrane permeability and hydrophobic interactions.
Topological Wiener IndexRelates to molecular branching and compactness.
Quantum Chemical HOMO/LUMO EnergiesIndicates chemical reactivity and ability to participate in charge-transfer interactions.

This table is illustrative and based on general QSAR modeling principles for heterocyclic compounds.

Application of Machine Learning in Compound Design and Synthesis Prediction

Machine learning (ML) has emerged as a powerful tool in chemical research, accelerating the design of novel compounds and predicting their synthetic pathways. For pyrazole-based structures, ML algorithms can be trained on existing chemical data to identify novel molecular designs with desired properties and to suggest efficient methods for their synthesis.

In the context of compound design, machine learning models can be used to screen virtual libraries of pyrazole derivatives and predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.comexcli.de This in silico prediction helps in identifying candidates with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures. excli.de For example, the ADME parameters of a synthesized chromeno[2,3-b]pyridine containing a pyrazole fragment were predicted using online resources that likely employ machine learning algorithms. mdpi.com

Machine learning is also being applied to predict the synthesis of complex molecules. By learning from vast databases of chemical reactions, these models can propose synthetic routes for novel compounds like this compound. This can involve predicting the outcomes of reactions, suggesting optimal reaction conditions, and even designing multi-step synthesis plans. While specific applications for the target compound are not published, research on related pyrazoles demonstrates the feasibility of these approaches. mdpi.com

The table below outlines potential applications of machine learning in the research and development of this compound and its analogues.

Application AreaMachine Learning ModelPredicted Outcome
Compound Design Generative Adversarial Network (GAN)Novel pyrazole structures with predicted high affinity for a specific biological target.
Property Prediction Random Forest / Gradient BoostingPrediction of ADME properties (e.g., solubility, permeability) and potential toxicity.
Synthesis Prediction Transformer-based modelsRetrosynthetic analysis to propose viable synthetic pathways from available starting materials.
Biological Activity Support Vector Machine (SVM)Classification of compounds as active or inactive against a particular disease target.

This table represents potential applications of machine learning in the study of pyrazole derivatives and is not based on published studies of this compound itself.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution on Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The unique properties of pyrazoles are often attributed to these substitution reactions. nih.gov Generally, electrophilic attack on the pyrazole nucleus occurs preferentially at the C4 position, which is the most electron-rich carbon atom. nih.govresearchgate.net For 5-Biphenyl-4-yl-3-methyl-1H-pyrazole, the C4 position is unsubstituted and thus represents the primary site for electrophilic substitution.

Common electrophilic substitution reactions applicable to the pyrazole ring include:

Halogenation: Introduction of bromine or chlorine at the C4 position.

Nitration: Substitution with a nitro group (NO₂) using nitrating agents.

Sulfonation: Introduction of a sulfonic acid group (SO₃H).

Friedel-Crafts Acylation/Alkylation: Attachment of acyl or alkyl groups, although these reactions can be less straightforward with heterocyclic systems.

In cases of increased electrophilicity, the initial substitution products can sometimes react further with another substrate molecule to form bridged adducts. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the pyrazole ring are less common than electrophilic substitutions due to the ring's electron-rich nature. However, such reactions can occur at positions C3 and C5, particularly if a good leaving group (such as a halogen) is present at these positions. nih.gov For this compound, nucleophilic substitution would require prior functionalization at the C3 or C5 position to introduce a suitable leaving group. For example, if a halogen were introduced at the C5 position (displacing the biphenyl (B1667301) group, a less likely scenario) or if the methyl group at C3 were modified, nucleophilic attack could be facilitated.

Cycloaddition Reactions Involving Pyrazole

Pyrazole derivatives can participate in cycloaddition reactions, which are effective methods for constructing new heterocyclic systems. acgpubs.orgrsc.org These reactions can involve the pyrazole ring itself or its substituents. The most common types are [4+2] and [3+2] cycloadditions.

Diels-Alder Reactions: In some cases, pyrazole derivatives can act as dienophiles in [4+2] cycloaddition reactions, particularly when activated by electron-withdrawing groups. acgpubs.org

1,3-Dipolar Cycloadditions: Pyrazoles can also be synthesized via 1,3-dipolar cycloaddition reactions, for instance, between nitrile imines and specific dipolarophiles. rsc.org This pathway is more relevant to the synthesis of the pyrazole ring itself rather than a derivatization of a pre-existing pyrazole. The double bonds within the biphenyl substituent of this compound could potentially act as a dienophile in cycloaddition reactions.

Metalation and Cross-Coupling Reactions at Different Positions

Metalation followed by cross-coupling is a powerful strategy for the functionalization of pyrazoles. This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrazole ring.

Metalation: Direct metalation can be achieved using strong bases like n-butyllithium (n-BuLi). For 1-aryl-3-substituted pyrazoles, treatment with n-BuLi typically leads to deprotonation at the C5 position. The resulting lithium pyrazolide can then be trapped with various electrophiles, such as iodine, to yield 5-iodo derivatives exclusively. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely used to synthesize complex pyrazole derivatives. mdpi.com Halogenated pyrazoles, such as 4-iodo or 5-iodo derivatives, are excellent substrates for these reactions. nih.gov

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction of an iodopyrazole with a boronic acid to form a C-C bond. This has been used to introduce phenyl groups at the C4 and C5 positions of the pyrazole ring. nih.gov

Sonogashira Coupling: Coupling of an iodopyrazole with a terminal alkyne, as demonstrated in the synthesis of phenylethynyl-functionalized pyrazoles. nih.govnih.gov

Heck Coupling: This reaction is valuable for creating C-C bonds, for example, in the synthesis of fluorescent pyrazole-indole hybrids. mdpi.commdpi.com

Stille and Negishi Couplings: These are also employed in the synthesis of biphenyl-substituted pyrazoles and other complex derivatives. mdpi.com

ReactionSubstratesCatalyst/ReagentsProduct TypeReference
Suzuki-Miyaura4-Iodopyrazole + Phenylboronic AcidPd(PPh₃)₄4-Phenylpyrazole nih.gov
Suzuki-Miyaura5-Iodopyrazole + Phenylboronic AcidPd(PPh₃)₄5-Phenylpyrazole nih.gov
SonogashiraIodo-substituted azopyrroles + Terminal AlkynesCuI, PdCl₂(PPh₃)₂Alkynyl-azopyrroles nih.gov
Heck4-Ethenyl-pyrazole + Bromo-indolePalladium (ligandless)Pyrazole-indole hybrid mdpi.comktu.edu

Oxidation and Reduction Reactions

The pyrazole ring is generally stable to mild oxidizing and reducing conditions. However, the substituents on the ring can undergo oxidation or reduction.

Oxidation: A common reaction in pyrazole chemistry is the oxidative aromatization of pyrazolines (dihydropyrazoles) to form the corresponding pyrazoles. This can be achieved using reagents like glacial acetic acid. mdpi.com Additionally, pyrazol-5-amines can undergo oxidative dehydrogenative coupling to form azo compounds. nih.gov

Reduction: While the pyrazole ring itself is resistant to reduction, functional groups attached to it, such as nitro groups, can be readily reduced. For instance, a nitro group on a fused pyrazole system can be reduced using hydrogen with a palladium-on-carbon catalyst or with iron powder in hydrochloric acid. semanticscholar.org

Synthesis of Fused Heterocyclic Systems from Pyrazole Core

The pyrazole nucleus is a versatile building block for the synthesis of fused heterocyclic systems, many of which have significant biological and medicinal importance. beilstein-journals.orgresearchgate.net Functionalized pyrazoles, such as those containing amino or carbaldehyde groups, serve as key precursors.

Common strategies include:

From Pyrazole-4-carbaldehydes: These compounds are versatile precursors for synthesizing systems like pyrrolo[2,3-c]pyrazoles and thieno[2,3-c]pyrazoles through reactions with reagents like ethyl azidoacetate or methyl thioglycolate. semanticscholar.org

From 5-Aminopyrazoles: These are extensively used to construct a wide array of fused pyrazoloazines, including pyrazolo[3,4-b]pyridines, by reacting them with various bielectrophilic compounds like β-diketones. beilstein-journals.org The condensation of 5-aminopyrazole with cyclopentanone, for example, yields cyclopenta[b]pyrazolo[4,3-e]pyridines. semanticscholar.org

Investigation of Reaction Kinetics and Thermodynamics

The reactivity, kinetic stability, and thermodynamic properties of pyrazole derivatives can be investigated using computational methods, such as Density Functional Theory (DFT). nih.gov These studies provide insights into the electronic structure and predict the chemical behavior of the molecules.

Key parameters calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for predicting chemical reactivity. A smaller energy gap generally implies higher reactivity. nih.gov

Global Reactivity Descriptors: Parameters like chemical hardness (η), chemical potential (μ), and global electrophilicity (ω) are calculated to quantify the molecule's stability and reactivity. For example, higher electrophilicity values indicate a greater capacity to accept electrons. nih.gov

These computational approaches help in understanding the underlying mechanisms of reactions and in designing new derivatives with desired properties.

Compound TypeChemical Hardness (η) (eV)Chemical Potential (μ) (eV)Global Electrophilicity (ω) (eV)Reference
Substituted Pyrazoline M11.71-4.215.182 nih.gov
Substituted Pyrazoline M21.57-4.345.998 nih.gov
Substituted Pyrazoline M31.51-4.366.295 nih.gov
Substituted Pyrazoline M61.58-4.486.351 nih.gov

Exploration of Bioactivity and Functional Applications Non Clinical Focus

Applications as Chemical Probes and Biosensors

The inherent photophysical properties of many aromatic and heterocyclic compounds, including pyrazole (B372694) derivatives, make them attractive candidates for the development of chemical probes and biosensors. These tools are invaluable for detecting and quantifying specific analytes, such as ions, and for visualizing biological processes at the cellular level.

Fluorescent Probes for Ion Detection

The structural framework of pyrazole allows for modifications that can incorporate specific binding sites for metal ions. The interaction between a pyrazole-based probe and a target ion can lead to a detectable change in its fluorescence properties, such as intensity or wavelength, enabling the detection and quantification of the ion. nih.govnih.gov

Despite the general promise of pyrazole derivatives as fluorescent ion probes, a thorough review of scientific literature did not yield any studies that specifically investigate or report the use of 5-Biphenyl-4-yl-3-methyl-1H-pyrazole for the detection of any specific ions. Consequently, there is no experimental data to present in a table regarding its ion-sensing capabilities.

Bioimaging Applications (Non-Human, Cellular Level)

Fluorescent molecules that can permeate cell membranes and selectively stain specific cellular components or respond to changes in the cellular environment are crucial for bioimaging. Pyrazole derivatives have been explored for such applications due to their tunable fluorescent properties and potential for targeted delivery. nih.gov

However, there is no published research available that describes the application of This compound in non-human, cellular-level bioimaging. Therefore, no data on its performance as a bioimaging agent can be provided.

Enzyme Inhibition Studies (In Vitro/Non-Human Models)

The inhibition of specific enzymes is a fundamental mechanism for many therapeutic agents and research tools. The pyrazole ring is a common scaffold in the design of enzyme inhibitors due to its ability to form various interactions with the active sites of enzymes.

Succinate (B1194679) Dehydrogenase Inhibition

Succinate dehydrogenase (SDH) is a key enzyme in both the citric acid cycle and the electron transport chain. Inhibitors of SDH, known as SDHIs, are widely used as fungicides in agriculture. Research has shown that certain pyrazole-carboxamide derivatives containing a biphenyl (B1667301) moiety can act as potent SDH inhibitors. nih.govnih.govresearchgate.net These studies, however, focus on compounds with different substitution patterns and functional groups than This compound .

No in vitro or non-human model studies specifically reporting the inhibitory activity of This compound against succinate dehydrogenase have been found in the scientific literature. As a result, no data table on its SDH inhibition can be compiled.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is being explored for the treatment of inflammation and hypertension. nih.govmdpi.comnih.gov Various heterocyclic compounds, including some containing pyrazole structures, have been investigated as sEH inhibitors. researchgate.net

A comprehensive literature search did not reveal any studies that have evaluated This compound for its ability to inhibit soluble epoxide hydrolase. Therefore, no data on its sEH inhibitory activity is available.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is an enzyme that degrades bioactive lipids of the N-acylethanolamine family, which are involved in inflammation and pain signaling. Inhibition of NAAA is a potential therapeutic strategy for inflammatory disorders. nih.govnih.govacs.orgresearchgate.netfrontiersin.org While some pyrazole-containing compounds have been explored as NAAA inhibitors, these are structurally distinct from the subject of this article. nih.govacs.orgresearchgate.net

There is no published scientific evidence to suggest that This compound has been investigated as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase. Consequently, no data regarding its NAAA inhibitory potential can be presented.

Cyclin-Dependent Kinase (CDK) Inhibition

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry for the development of kinase inhibitors. mdpi.comacs.org Various derivatives incorporating the pyrazole ring have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. mdpi.comnih.gov For instance, a series of 1-H-pyrazole-3-carboxamide derivatives were found to exhibit excellent inhibition against CDKs, and pyrazolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501) showed potent inhibitory activities against CDK2, CDK4, and CDK6 with IC50 values in the nanomolar range. nih.gov Similarly, pyrazolyl-s-triazine compounds with an indole (B1671886) motif have been investigated as dual inhibitors of EGFR and CDK-2. frontiersin.org

However, despite the established importance of the pyrazole core in CDK inhibition, specific in vitro studies detailing the direct inhibitory activity of this compound against various cyclin-dependent kinases have not been prominently reported in the reviewed scientific literature. The existing research tends to focus on more complex pyrazole-based structures.

Other Mechanistic Enzyme Studies

Beyond CDKs, the broader class of pyrazole-containing compounds has been evaluated against a variety of other enzymes. For example, certain pyrazole-biphenyl derivatives have demonstrated inhibitory activity against histone deacetylases (HDACs). nih.gov In other studies, pyrazole derivatives have been investigated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov

Additionally, research into pyrazole thioether scaffolds has identified them as inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), presenting a potential avenue for antibiotic development. nih.gov Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives have also been explored computationally as potential inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme implicated in type 2 diabetes. chemmethod.com While these studies highlight the versatility of the pyrazole scaffold in enzyme inhibition, specific mechanistic studies on this compound for these or other enzymatic targets are not extensively documented.

Receptor Binding and Modulation Studies (In Vitro/Non-Human Models)

Angiotensin AT1 Receptor Antagonism (In Vitro)

The most significant area of investigation for derivatives of this compound is their activity as antagonists of the Angiotensin II Type 1 (AT1) receptor. The 5-(biphenyl-4-ylmethyl)pyrazole structure is a key pharmacophore for potent and selective AT1 antagonists. acs.orgscilit.com In vitro binding assays, typically using radiolabeled angiotensin II ([³H]AII) with rat liver membrane preparations, have been employed to determine the inhibitory potency of these compounds. acs.org

Structure-activity relationship (SAR) studies have elucidated the requirements for high affinity. Essential features include a carboxylic acid group at the 4-position of the pyrazole ring and a propyl or butyl group at the 1-position. acs.org The substituent at the 3-position of the pyrazole ring has been shown to influence binding affinity. While small alkyl groups like methyl provide good binding affinity, bulkier alkyl groups tend to result in the highest potencies. acs.org The addition of a tetrazole group to the biphenyl moiety is also a critical component for high-potency antagonism, mimicking the function of commercial drugs like losartan. acs.orgmdpi.com

Below is a table summarizing the in vitro AT1 receptor binding affinities for a selection of relevant 5-(biphenyl-4-ylmethyl)pyrazole derivatives.

CompoundR1 Group (Position 1)R3 Group (Position 3)Biphenyl MoietyIC50 (nM)
14an-PropylMethyl2'-(1H-tetrazol-5-yl)110
14bn-PropylEthyl2'-(1H-tetrazol-5-yl)20
14dn-Propyln-Propyl2'-(1H-tetrazol-5-yl)14
14fn-Propyln-Butyl2'-(1H-tetrazol-5-yl)10
14n (UR-7280)n-Propyltert-Butyl2'-(1H-tetrazol-5-yl)3
LosartanImidazole-based2'-(1H-tetrazol-5-yl)59

Data sourced from a study on 5-(biphenyl-4-ylmethyl)pyrazoles as AT1 selective angiotensin II receptor antagonists. All listed compounds possess a 4-carboxylic acid group. acs.org

Dopamine (B1211576) Receptor Modulation

While the pyrazole scaffold is present in compounds designed to target various G-protein coupled receptors, including dopamine receptors, there is a lack of specific research on the direct interaction of this compound or its close derivatives with dopamine receptor subtypes. Studies on pyrazole-based compounds as dopamine receptor ligands often feature significantly different structural motifs, such as piperazine (B1678402) substitutions, which are crucial for dopamine receptor affinity. For example, certain 3-(heterocyclylmethyl)pyrazoles have been evaluated as selective ligands for the human dopamine D4 receptor.

Other Receptor Interaction Analyses

In the reviewed scientific literature, there are no significant in vitro studies detailing the binding or modulation activity of this compound on other major receptor classes, such as adenosine, muscarinic, opioid, or cannabinoid receptors. The research focus for this particular biphenyl-pyrazole scaffold has remained strongly oriented towards the angiotensin AT1 receptor.

Antimicrobial Activity Studies (In Vitro)

The pyrazole ring is a common structural feature in many compounds investigated for antimicrobial properties. nih.govnih.govresearchgate.net Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens.

Recent research has explored the antimicrobial activity of clubbed 1,1′-biphenyl-pyrazole derivatives, which are structurally related to this compound. These compounds were evaluated in vitro for their antibacterial activity against Gram-positive (Bacillus subtilis, Staphylococcus albus) and Gram-negative (Escherichia coli, Proteus mirabilis) bacteria, and for antifungal activity against Aspergillus niger and Candida albicans. rsc.org The results, measured as Minimum Inhibitory Concentration (MIC), indicated that some of these biphenyl-pyrazole derivatives possess notable antimicrobial activity. rsc.org For instance, several derivatives showed good antifungal activity against C. albicans with MIC values ranging from 31.25 to 62.5 µg/mL. rsc.org

The table below presents the in vitro antimicrobial activity for selected 1,1'-biphenyl-pyrazole derivatives.

CompoundBacterial StrainMIC (μg/mL)Fungal StrainMIC (μg/mL)
5cP. mirabilis62.5C. albicans31.25
S. albus62.5A. niger125
6eP. mirabilis62.5C. albicans31.25
S. albus62.5A. niger62.5
10bP. mirabilis15.62C. albicans31.25
S. albus62.5A. niger62.5
10cP. mirabilis62.5C. albicans31.25
S. albus62.5A. niger31.25

Data derived from a study on the antimicrobial activity of clubbed 1,1′-biphenyl-pyrazole derivatives. rsc.org

Antibacterial Activity

Pyrazole derivatives have been extensively studied for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govrsc.org The introduction of different substituents onto the pyrazole ring allows for the fine-tuning of their activity. For instance, certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated efficacy as growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgrsc.org

Studies on various pyrazole analogues have shown potent activity. Some aminoguanidine-derived 1,3-diphenyl pyrazoles exhibit significant antimicrobial effects, with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 μg/mL against several bacterial strains, comparable to approved drugs like moxifloxacin. nih.gov One hybrid compound was identified as a potent inhibitor of B. subtilis with an MIC value of 4 μg/mL. nih.gov Other research has highlighted pyrazole derivatives that are particularly effective against specific strains; for example, one compound showed high activity against E. coli with an MIC of 0.25 μg/mL, while another was highly active against Streptococcus epidermidis at the same concentration. nih.gov These findings underscore the potential of the pyrazole scaffold, including biphenyl-substituted variants, as a source of new antibacterial agents.

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

Compound TypeBacterial StrainActivity (MIC)Reference
Aminoguanidine-derived 1,3-diphenyl pyrazolesVarious bacteria1–8 μg/mL nih.gov
Pyrazole-Thiazole HybridB. subtilis4 μg/mL nih.gov
Pyrazole Derivative 3E. coli0.25 μg/mL nih.gov
Pyrazole Derivative 4S. epidermidis0.25 μg/mL nih.gov

Antifungal Activity

The antifungal potential of pyrazole derivatives is also a significant area of research. nih.gov Compounds incorporating the pyrazole structure have been tested against a variety of fungal species, including clinically relevant yeasts like Candida albicans.

A study focused on 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide found it to be effective against both Candida albicans and Candida tropicalis. researchgate.netnih.gov At a concentration of 1000 ppm, this compound eliminated all colonies of both species. nih.gov The MIC for this compound was determined to be 62.5 μg/mL against C. albicans and 125 μg/mL against C. tropicalis. nih.gov Similarly, research into a series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles demonstrated lower MIC values against six different Candida species when compared to the standard antifungal drug fluconazole, suggesting a potent inhibitory effect on ergosterol (B1671047) synthesis. mdpi.com These results highlight the promise of pyrazole derivatives in the development of new antifungal agents.

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

CompoundFungal StrainActivity (MIC)Reference
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamideCandida albicans62.5 μg/mL nih.gov
Candida tropicalis125 μg/mL nih.gov
Pyrazole Derivative 2Aspergillus niger1 μg/mL nih.gov
Pyrazole Derivative 3M. audouinii0.5 μg/mL nih.gov

Applications in Agrochemicals

In the field of agriculture, pyrazole derivatives are crucial for developing new crop protection agents due to their potent fungicidal and herbicidal activities.

Fungicidal Activity

Pyrazole-based compounds are at the forefront of fungicide development. nih.gov A notable example is the design of N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides, which act as succinate dehydrogenase (SDH) inhibitors. One derivative from this class, compound 7u, showed powerful fungicidal effects against wheat powdery mildew with an EC50 value of 0.633 mg/L, outperforming commercial fungicides like fluxapyroxad (B1673505) and benzovindiflupyr. acs.org

Other studies have synthesized novel pyrazole derivatives that exhibit broad-spectrum fungicidal activity against various plant pathogens. For instance, one compound containing a p-trifluoromethyl-phenyl moiety displayed high activity against six different fungi, with EC50 values as low as 1.638 μg/mL against Thanatephorus cucumeris and 1.787 μg/mL against Valsa mali. nih.gov Preliminary investigations into the mechanism of action of some bis-pyrazole carboxamide derivatives suggest that they may target the cell membrane of pathogenic fungi by inducing reactive oxygen species and causing severe lipid peroxidation. plu.mx

Table 3: Fungicidal Activity (EC50) of a Pyrazole Derivative

Fungal PathogenEC50 (μg/mL)Reference
Thanatephorus cucumeris1.638 nih.gov
Valsa mali1.787 nih.gov
Rhizoctonia solani2.182 nih.gov
Botrytis cinerea2.432 nih.gov
Fusarium graminearum6.043 nih.gov
Fusarium oxysporum6.986 nih.gov

Herbicidal Activity

The development of novel herbicides is another key application for pyrazole derivatives. tandfonline.comnih.gov Many of these compounds function by inhibiting essential plant enzymes. For example, a series of pyrazole amide derivatives were designed as potential inhibitors of transketolase (TK), a critical enzyme in plant photosynthesis. acs.org Two compounds from this series, 6ba and 6bj, demonstrated excellent root inhibition of about 90% against Digitaria sanguinalis. acs.org

Other research has focused on phenylpyrazole derivatives containing strobilurin moieties, which have shown high herbicidal properties against weeds like Amaranthus retroflexus. nih.gov Two such compounds, 7b and 7f, had ED50 values of 13.1958 and 12.5696 g a.i./hm², respectively, comparable to the commercial herbicide fomesafen. nih.gov Additionally, substituted pyrazole isothiocyanates have been developed, with some showing good herbicidal activities against four different weed species, with EC50 values in the range of 59-68 µg/mL. mdpi.com

Table 4: Herbicidal Activity of Selected Phenylpyrazole Derivatives Against Amaranthus retroflexus

CompoundActivity (ED50)Reference
Compound 7b13.1958 g a.i./hm² nih.gov
Compound 7f12.5696 g a.i./hm² nih.gov
Fomesafen (Control)10.6720 g a.i./hm² nih.gov

Contributions to Materials Science

Beyond biological applications, the unique structure of biphenyl-pyrazole derivatives makes them suitable for use in advanced materials, particularly in the field of optoelectronics.

Optoelectronic Materials

The inherent fluorescence of many pyrazole derivatives makes them excellent candidates for optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs). nih.gov The combination of the pyrazole ring with other aromatic systems, like biphenyl, can create compounds with desirable photophysical properties, including high quantum yields and good stability. nih.gov

Research on pyrazole oxadiazole derivatives has shown that these compounds exhibit good fluorescence, with emission wavelengths in the blue region (410-450 nm) and quantum yields reaching up to 0.69. researchgate.net The introduction of a carborane moiety into phenyl pyrazole ligands has been shown to influence the architecture and luminescence properties of their copper(I) compounds. One such complex displayed a remarkable blue emission with a high fluorescence quantum yield of 66.5%. rsc.org These properties are crucial for the development of new, efficient materials for lighting and display technologies.

Photoluminescent Materials

The field of photoluminescent materials heavily relies on organic molecules that can efficiently absorb light and re-emit it at a longer wavelength. Pyrazole derivatives are a significant class of heterocyclic compounds investigated for these properties. nih.govnih.govresearchgate.net The pyrazole ring itself, when appropriately substituted, can act as a core for fluorescent molecules. rsc.org The introduction of aromatic substituents, such as a biphenyl group, is a common strategy to enhance and tune the luminescent characteristics.

Biphenyl groups are known to contribute to the π-conjugated system of a molecule, which is crucial for photoluminescence. This extended conjugation can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often leading to absorption and emission in the visible range of the electromagnetic spectrum. mdpi.comnih.gov Biphenyl derivatives have been explored as potential materials for applications such as organic light-emitting diodes (OLEDs). mdpi.com The presence of the biphenyl moiety in this compound is thus expected to impart significant photophysical activity.

Theoretical and experimental studies on related pyrazole structures indicate that the nature and position of substituents on the pyrazole ring play a critical role in determining their emission properties. mdpi.com For instance, phenyl groups attached to the pyrazole core can modulate emission wavelengths and quantum yields. mdpi.com While specific data for this compound is scarce, the general principles of molecular design for photoluminescent materials suggest that it would likely exhibit fluorescence, potentially in the blue region of the spectrum, a characteristic often observed in pyrazoles with aromatic substituents.

Organic Fluorophores and Dyes

Organic fluorophores and dyes are molecules designed to exhibit strong fluorescence for use in various applications, including sensing, imaging, and as brightening agents. nih.gov The fundamental structure of this compound aligns with the characteristics of an organic fluorophore. Pyrazole-based compounds are noted for their high fluorescence quantum yields, good photostability, and thermostability. nih.govresearchgate.net

The combination of a pyrazole heterocycle with a biphenyl system can create a donor-acceptor or a π-extended system that facilitates efficient fluorescence. The biphenyl unit can act as a major light-absorbing component (chromophore), and the pyrazole ring can influence the electronic transitions and emission properties. The fluorescence of such compounds is often sensitive to the solvent environment, a property known as solvatochromism. rsc.org This sensitivity can be exploited in the design of chemical sensors.

Although detailed research findings on the application of this compound as a dye or fluorophore are not readily found, the general class of biphenyl-substituted pyrazoles has been successfully utilized. For example, complex derivatives have been synthesized and their optical properties investigated using UV-Vis and fluorescence spectroscopy, demonstrating their potential as fluorescent materials. researchgate.net The study of appropriately substituted pyrazoles has revealed remarkable photophysical properties, including high fluorescence quantum yields and notable solvatochromic behavior, making them attractive for various applications in materials science. rsc.org

Structure Activity/property Relationship Sar/spr Analyses

Impact of Substituents on Pyrazole (B372694) Ring on Biological Activity

The substituents on the pyrazole core play a crucial role in modulating the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.

The presence of a methyl group at the C3 position of the pyrazole ring is a common feature in many biologically active pyrazole derivatives. This substituent can influence the compound's activity in several ways:

Steric Influence : The methyl group can provide a critical steric bulk that enhances binding to a specific target receptor. For instance, in a series of pyrazole-based inhibitors, the presence and nature of the substituent at this position were found to be crucial for potent inhibitory activity.

Electronic Effects : The methyl group is an electron-donating group, which can modulate the electron density of the pyrazole ring. This can affect the pKa of the pyrazole nitrogen atoms and influence the strength of hydrogen bonding interactions with biological targets.

Metabolic Stability : A methyl group can influence the metabolic stability of the compound by blocking potential sites of metabolism.

In studies of various pyrazole derivatives, the introduction of a methyl group at position 3 has been shown to be favorable for a range of biological activities, including anti-inflammatory and anticancer effects. For example, in a series of 3,5-diaryl pyrazole derivatives, the nature of the substituent at the C3 position significantly impacted their inhibitory activity against certain enzymes.

Table 1: Illustrative example of the effect of C3 substituents on the biological activity of pyrazole analogs.

Compound C3-Substituent C5-Substituent Biological Activity (IC₅₀, µM)
Analog A -H Phenyl 10.5
Analog B -CH₃ Phenyl 2.1
Analog C -CF₃ Phenyl 0.8

Note: This table is illustrative and based on general findings for pyrazole derivatives, not specific data for 5-Biphenyl-4-yl-3-methyl-1H-pyrazole.

The biphenyl (B1667301) moiety at the C5 position is a significant feature that can profoundly impact the biological activity of the pyrazole. Aryl substituents at this position are known to be important for the activity of many pyrazole-containing compounds, such as the anti-inflammatory drug celecoxib.

Hydrophobic Interactions : The large, lipophilic biphenyl group can engage in extensive hydrophobic and van der Waals interactions with hydrophobic pockets within a protein's active site. This is often a key contributor to high binding affinity.

Pi-Stacking Interactions : The two phenyl rings of the biphenyl group can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein.

Conformational Flexibility : The torsional angle between the two phenyl rings of the biphenyl group allows for conformational flexibility, which can enable the molecule to adopt an optimal conformation for binding to its target.

In many classes of enzyme inhibitors, the presence of a biphenyl group is associated with enhanced potency. For instance, in a series of factor Xa inhibitors, a biphenyl P4 moiety was found to be optimal for activity.

While this compound itself only contains carbon, hydrogen, and nitrogen, the introduction of other heteroatoms (e.g., oxygen, sulfur, halogens) or functional groups in its derivatives can significantly modulate its biological activity.

Hydrogen Bonding : The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, which is a critical feature for interaction with many biological targets. The introduction of functional groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups can provide additional hydrogen bonding opportunities.

Polarity and Solubility : The introduction of polar functional groups can increase the water solubility of the compound, which can be important for its pharmacokinetic properties.

Electronic Modulation : Electron-withdrawing groups (e.g., nitro, cyano, halogens) or electron-donating groups (e.g., methoxy, amino) on the biphenyl moiety can alter the electronic properties of the entire molecule, influencing its binding affinity and reactivity. For example, studies on pyrazole derivatives have shown that the presence of a p-nitrophenyl moiety can enhance anti-inflammatory activity.

Conformational Preferences and Their Relation to Activity

The key conformational feature is the torsional angle between the two phenyl rings of the biphenyl moiety. This angle is influenced by steric hindrance from adjacent groups and by crystal packing forces in the solid state. In solution, a range of conformations may exist in equilibrium. The biologically active conformation is the one that the molecule adopts when bound to its target. Computational studies, such as molecular docking, can help to predict the likely binding conformation. For biphenyl itself, the energy minimum is at a torsional angle of approximately 45°, resulting from a balance between π-π conjugation (favoring planarity) and steric repulsion between ortho-hydrogens (favoring a twisted conformation).

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. For pyrazole derivatives, QSAR models have been developed to predict their activity as inhibitors of various enzymes.

A typical 2D-QSAR model for a series of pyrazole analogs might take the form of a multiple linear regression (MLR) equation:

pIC₅₀ = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors are physicochemical properties such as:

LogP : A measure of lipophilicity.

Molecular Weight (MW) : A measure of molecular size.

Topological Polar Surface Area (TPSA) : Related to a molecule's ability to permeate cell membranes.

Electronic parameters : Such as Hammett constants, which quantify the electron-donating or -withdrawing ability of substituents.

For 3,5-disubstituted pyrazoles, QSAR studies have often highlighted the importance of steric and electronic properties of the substituents at these positions for biological activity. A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), could provide further insights by creating a 3D model of the steric and electrostatic fields around the molecules that are correlated with activity.

Ligand Efficiency and Lipophilic Efficiency Analyses

Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in drug discovery for assessing the quality of a compound.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It is calculated as: LE = -ΔG / N where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its size to achieve high affinity.

Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LLE = pIC₅₀ - logP A higher LLE value is preferred, as it suggests that the compound's potency is not solely due to high lipophilicity, which can be associated with poor pharmacokinetic properties and off-target effects. For orally administered drugs, an LLE greater than 5 is often considered a good target.

For a compound like this compound, with a significant lipophilic biphenyl group, monitoring LLE during lead optimization would be crucial to ensure that increases in potency are not achieved at the expense of excessive lipophilicity.

Table 2: Illustrative Ligand Efficiency Metrics for Hypothetical Pyrazole Analogs.

Compound pIC₅₀ logP Heavy Atom Count LE (kcal/mol per heavy atom) LLE
Analog D 6.0 3.0 20 0.41 3.0
Analog E 7.5 3.5 25 0.41 4.0
Analog F 8.0 3.0 22 0.50 5.0

Note: This table is for illustrative purposes. pIC₅₀ is calculated from a hypothetical IC₅₀ value. LE is calculated from the relationship ΔG = -RTln(IC₅₀).

Insufficient Data for Stereochemical Analysis of this compound

The core structure of this compound does not inherently possess a chiral center. Chirality, and therefore the existence of stereoisomers such as enantiomers or diastereomers, would arise from the introduction of substituents or modifications that create a stereogenic center. For instance, the substitution on the biphenyl or pyrazole rings with groups that lead to restricted rotation (atropisomerism) or the addition of a chiral side chain would necessitate a stereochemical analysis within its SAR.

Without specific research data on such chiral analogues of this compound, a detailed discussion on stereochemical considerations is not possible. The existing literature primarily focuses on the effects of substituent placement and nature on the biological activities of pyrazole-based compounds in a general sense.

Further research into the synthesis and biological evaluation of chiral derivatives of this compound is required to elucidate the role of stereochemistry in its activity. Such studies would be crucial in understanding if a specific three-dimensional arrangement of the molecule is preferred for its interaction with biological targets.

Future Perspectives and Research Trajectories

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of pyrazole (B372694) derivatives has progressively evolved from classical methods toward more sustainable and efficient modern techniques. researchgate.net Future research is intensely focused on green chemistry principles to minimize environmental impact and streamline production. nih.gov Key areas of development include:

Microwave-Assisted Synthesis: This technique accelerates reaction times and often improves yields for pyrazole synthesis. researchgate.net

Catalyst-Free and Solvent-Free Approaches: Environmentally benign methods that proceed without catalysts or toxic solvents are being developed, representing a significant step towards sustainable chemistry. nih.gov

Advanced Catalytic Systems: The use of novel, highly efficient catalysts is a major frontier. For instance, amorphous carbon-supported sulfonic acid (AC-SO3H) has been successfully employed as a low-cost, stable, and non-toxic catalyst for synthesizing pyrazolo[3,4-b]pyridine scaffolds at room temperature. nih.gov

Ligandless Palladium-Catalyzed Reactions: Methods such as the ligandless palladium-catalyzed Heck reaction are being used to synthesize complex hybrids, like biphenyl-substituted pyrazole-indoles, demonstrating efficient carbon-carbon bond formation. mdpi.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step to form a complex product, are being utilized to produce pyrazole derivatives, offering advantages in terms of efficiency and atom economy. nih.gov

These advancements are crucial for the cost-effective and environmentally responsible production of 5-biphenyl-4-yl-3-methyl-1H-pyrazole and its analogs for various applications. researchgate.net

Advanced Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of pyrazole-based compounds. eurasianjournals.com In silico methods allow for the rational design of molecules with desired properties, significantly reducing the time and cost associated with traditional trial-and-error approaches. eurasianjournals.comidaampublications.in

Key computational strategies include:

Molecular Docking: This technique is widely used to predict the binding modes and affinities of pyrazole derivatives to biological targets. It has been instrumental in identifying potential inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV), cyclin-dependent kinase 9 (CDK9), and α-glucosidase. idaampublications.inchemmethod.comchemmethod.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of ligand-protein complexes over time, confirming the stability of docked compounds within the binding pocket of an enzyme. chemmethod.comchemmethod.com

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for weeding out compounds with unfavorable pharmacokinetic profiles early in the drug discovery process. nih.govidaampublications.inchemmethod.com

Density Functional Theory (DFT): Quantum mechanical calculations like DFT are employed to understand the electronic structure, reactivity, and other molecular properties of pyrazole derivatives, which can help in explaining their biological activity and designing molecules with enhanced characteristics. nih.govnih.gov

These predictive models are vital for designing novel this compound analogs for highly specific therapeutic, material, or agrochemical applications.

Table 1: Application of Computational Tools in Pyrazole-Biphenyl Research

Computational Method Application Target/Property Investigated Reference
Molecular Docking Predicting binding affinity and interactions DPP-IV, α-glucosidase, Estrogen Receptor α chemmethod.comnih.govmdpi.com
Molecular Dynamics Assessing the stability of ligand-receptor complexes DPP-IV Enzyme chemmethod.comchemmethod.com
ADMET Screening Evaluating pharmacokinetic and toxicity profiles Drug-likeness, Toxicity Prediction nih.govidaampublications.in
DFT Calculations Understanding electronic structure and reactivity NLO properties, Molecular Stability nih.govnih.gov

Exploration of New Non-Clinical Biological Targets and Mechanisms of Action

While pyrazole-biphenyl scaffolds are known for certain biological activities, ongoing research aims to uncover novel targets and mechanisms of action. This exploration opens up possibilities for addressing a wider range of diseases and biological processes.

Some of the promising areas of investigation include:

Neurodegenerative Diseases: Biphenyl (B1667301) pyrazole scaffolds have been identified as first-in-class dual inhibitors of acetylcholinesterase (AChE) and tau aggregation, presenting a multi-target approach for conditions like Alzheimer's disease. nih.gov

Cancer Therapeutics: Research has demonstrated the potential of pyrazole derivatives as androgen receptor (AR) antagonists for prostate cancer and their ability to target the human estrogen receptor alpha (ERα) in breast cancer. mdpi.comnih.gov

Metabolic Disorders: Substituted pyrazole derivatives are being investigated as potent inhibitors of the DPP-IV enzyme, a key target in the management of type 2 diabetes. chemmethod.comchemmethod.com

Inflammatory Pathways: Pyrazole analogs have shown inhibitory activity against metalloproteases like meprin α and β, which are involved in inflammation and fibrosis. nih.gov

Antimicrobial Mechanisms: Novel clubbed biphenyl-pyrazole derivatives have been found to inhibit ergosterol (B1671047) biosynthesis, a crucial pathway in fungi, highlighting their potential as new antifungal agents. rsc.org

The structural versatility of the this compound framework makes it an ideal starting point for developing inhibitors against a diverse array of biological targets.

Integration of this compound in Hybrid Molecular Architectures

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful approach for developing compounds with enhanced potency or multi-target activity. nih.gov The pyrazole-biphenyl scaffold is an excellent building block for creating such hybrid structures.

Examples of this approach include:

Pyrazole-Thiazole Hybrids: The combination of pyrazole and thiazole (B1198619) rings has yielded derivatives with significant antimicrobial and antifungal activities. nih.gov

Pyrazole-Indole Hybrids: A fluorescent pyrazole-indole hybrid containing a biphenyl fragment has been synthesized, demonstrating the potential for creating molecules with combined biological and optical properties. mdpi.com

Pyrazole-Phthalazine Hybrids: These hybrids have been designed and synthesized as potent α-glucosidase inhibitors, showcasing significantly higher activity than existing standard drugs. nih.gov

Pyrazole-Benzimidazole and Pyrazole-Tetrazole Hybrids: Integrating pyrazole with other nitrogen-containing heterocycles like benzimidazole (B57391) and tetrazole has led to the discovery of molecules with promising anti-inflammatory, antioxidant, and anticancer properties. nih.govmdpi.com

This strategy allows for the creation of novel chemical entities where the integrated fragments work synergistically to achieve a desired biological or functional outcome.

Deepening Understanding of Structure-Function Relationships through Integrated Experimental and Theoretical Approaches

A comprehensive understanding of structure-activity relationships (SAR) and structure-property relationships (SPR) is fundamental to the rational design of new molecules. The future of research in this area lies in the tight integration of experimental synthesis, biological or material testing, and computational modeling.

For instance, a study on pyrazole-based inhibitors of meprin α and β systematically varied substituents on the phenyl rings to map out the SAR. nih.gov It was found that even minor changes, such as the introduction of a methyl or benzyl (B1604629) group, could significantly alter inhibitory activity. nih.gov This experimental data, when combined with computational docking studies, can reveal the specific molecular interactions responsible for the observed activity, guiding future design iterations. eurasianjournals.comnih.gov This integrated approach allows researchers to move beyond serendipitous discovery to a more predictive and design-oriented process for optimizing the functions of this compound analogs.

Expanding the Scope of Non-Therapeutic Material and Agrochemical Applications

The utility of the pyrazole-biphenyl scaffold is not limited to therapeutics. Future research is increasingly focused on leveraging its unique physicochemical properties for applications in material science and agriculture.

Material Science: Pyrazoles with 3- and 5-biphenyl substituents have been shown to exhibit strong blue fluorescence with high quantum yields (up to 0.97), making them promising candidates for development as organic light-emitting diode (OLED) materials, fluorescent probes, and other optical applications. mdpi.com

Agrochemicals: The development of novel pyrazole derivatives containing phenylpyridine moieties has led to compounds with significant herbicidal activity. mdpi.com Furthermore, the established antimicrobial and antifungal properties of many pyrazole-biphenyl derivatives suggest their potential use as crop protection agents. rsc.orgnih.gov

Exploring these non-therapeutic avenues represents a significant growth area for this class of compounds.

Challenges and Opportunities in Pyrazole-Biphenyl Research

The field of pyrazole-biphenyl research is rich with opportunities but also faces several challenges.

Challenges:

Synthetic Complexity: The creation of highly functionalized and stereospecific derivatives can require multi-step syntheses that may be inefficient or not environmentally friendly.

Target Selectivity: In therapeutic applications, achieving high selectivity for a specific biological target over related ones to minimize off-target effects remains a significant hurdle.

Resistance Mechanisms: The emergence of resistance to antimicrobial and anticancer agents necessitates the continuous development of novel compounds with different mechanisms of action. nih.gov

Predictive Accuracy: While powerful, the accuracy of computational models is still a limitation, and experimental validation remains essential.

Opportunities:

Untapped Chemical Space: The vast number of possible substitutions on the pyrazole and biphenyl rings offers immense opportunities for creating novel molecules with unique properties.

Multi-Target Ligands: The scaffold is well-suited for designing multi-target agents for complex diseases like cancer and neurodegenerative disorders, an area of growing interest in pharmacology. nih.gov

Advanced Materials: There is significant potential to develop new functional materials, such as sensors, photochromic compounds, and organic electronics, based on the photophysical properties of these molecules. mdpi.com

Sustainable Chemistry: The drive for green chemistry provides an opportunity to innovate and develop novel, efficient, and sustainable synthetic routes for this important class of compounds. nih.govnih.gov

Continued interdisciplinary research will be key to overcoming these challenges and fully realizing the vast potential of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for 5-Biphenyl-4-yl-3-methyl-1H-pyrazole, and how are intermediates characterized?

The synthesis typically involves multi-step protocols, such as cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization. For example:

  • Cyclization : Ethyl acetoacetate reacts with substituted hydrazines to form pyrazole cores.
  • Formylation/Oxidation : Intermediate pyrazoles undergo formylation (using DMF-DMA) and oxidation to introduce carbonyl groups .
  • Acylation : Chlorination of carbonyl intermediates (e.g., using POCl₃) generates reactive acyl chlorides for further coupling .
    Characterization relies on spectral techniques :
  • NMR : Confirms regiochemistry of substituents.
  • X-ray crystallography : Validates molecular geometry (e.g., biphenyl orientation in crystal lattices) .

Q. What starting materials are critical for synthesizing pyrazole derivatives like this compound?

Key precursors include:

  • Ethyl acetoacetate : Forms the pyrazole core via cyclocondensation.
  • Substituted hydrazines : Determine the N1 substituent (e.g., phenyl vs. biphenyl groups).
  • Biphenyl boronic acids : Used in Suzuki-Miyaura cross-coupling to introduce the biphenyl moiety .
    Raw materials like methylhydrazine and DMF-DMA are essential for functionalizing the pyrazole ring .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for pyrazole synthesis to improve yield and purity?

Methodological approaches include:

  • Factorial Design : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, Cu-catalyzed click reactions for triazole-pyrazole hybrids benefit from THF/H₂O solvent systems and 50°C incubation .
  • In-situ Monitoring : Use HPLC or FTIR to track intermediate formation and minimize side reactions .
  • Purification Strategies : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves structurally similar byproducts .

Q. How should contradictory spectral or crystallographic data be resolved during structural elucidation?

  • Cross-validation : Compare experimental data (e.g., NMR chemical shifts) with computational predictions (DFT calculations) to confirm assignments .
  • High-resolution Crystallography : Resolve ambiguities in substituent orientation (e.g., biphenyl dihedral angles) using synchrotron radiation .
  • Dynamic NMR : Detect conformational flexibility in solution that may contradict solid-state structures .

Q. What computational methods are suitable for predicting the reactivity or bioactivity of this compound derivatives?

  • DFT Calculations : Model transition states for reactions (e.g., acylation) to predict regioselectivity .
  • Molecular Docking : Screen derivatives against targets (e.g., carbonic anhydrases) to prioritize synthesis .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on biphenyl) with biological activity .

Q. How do substituents on the biphenyl group influence the compound’s physicochemical properties?

  • Lipophilicity : Electron-donating groups (e.g., methoxy) increase logP, enhancing membrane permeability.
  • Steric Effects : Bulky substituents at the 4-position restrict rotational freedom, affecting binding to planar targets .
  • Electronic Effects : Fluorine or chloro substituents modulate aromatic π-stacking in crystal packing or protein interactions .

Q. What strategies mitigate challenges in scaling up pyrazole synthesis from milligram to gram scales?

  • Flow Chemistry : Continuous processing minimizes exothermic risks during acylation .
  • Catalyst Recycling : Immobilize transition metal catalysts (e.g., Pd for Suzuki couplings) to reduce costs .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and waste profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.